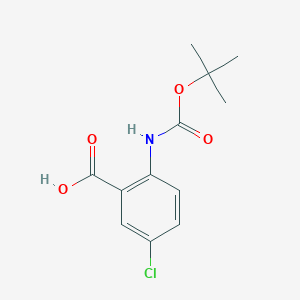

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further bonded to a chlorobenzoic acid moiety. This compound is of significant interest in organic synthesis due to its utility in protecting amino groups during various chemical reactions, thereby preventing unwanted side reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for Boc deprotection.

Major Products Formed

Substitution: Products depend on the nucleophile used. For example, using sodium azide results in the formation of azido derivatives.

Deprotection: The primary amine is regenerated upon removal of the Boc group.

Applications De Recherche Scientifique

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-tert-Butoxycarbonylamino-5-chloro-benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality by preventing it from participating in unwanted reactions. Upon deprotection, the amino group is liberated, allowing it to engage in subsequent chemical transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-((tert-Butoxycarbonyl)amino)-benzoic acid: Lacks the chlorine substituent, making it less reactive in substitution reactions.

5-Chloro-2-aminobenzoic acid: Does not have the Boc protecting group, making it more prone to side reactions during synthesis.

Uniqueness

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and protection of the amino group, making it highly valuable in complex organic syntheses .

Activité Biologique

2-tert-Butoxycarbonylamino-5-chloro-benzoic acid, often referred to as Boc-5-chlorobenzoic acid, is a compound that plays a significant role in organic synthesis and pharmaceutical development. Its biological activity is primarily linked to its use as a protecting group in peptide synthesis, but it also exhibits potential therapeutic properties, particularly in cancer treatment.

Chemical Structure and Properties

The chemical formula for this compound is C12H14ClN1O4. The presence of the tert-butoxycarbonyl (Boc) group allows for the protection of the amino group during synthesis, which is crucial in the formation of complex peptides.

Target of Action : The Boc group serves as a protective moiety for the amino group, preventing unwanted reactions during peptide synthesis. This protection is essential in ensuring the integrity of the amino acid during various synthetic processes.

Mode of Action : The compound acts by forming a stable carbamate linkage with the amino group, which can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to release the free amino group for further reactions.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 8b , a derivative, showed potent antiproliferative activity against breast cancer cells (MDA-MB-231) with an IC50 value of 2.32 μM .

- Another study found that compounds related to Boc-protected amino acids displayed varying levels of activity against MCF-7 and MDA-MB-231 cell lines, indicating potential for therapeutic applications in treating aggressive breast cancer subtypes .

In Vitro and In Vivo Studies

In vivo efficacy has been observed in xenograft tumor models where compounds derived from this compound demonstrated reduced tumor growth rates. This suggests that these compounds could serve as promising drug candidates for cancer therapy .

Biochemical Pathways

The compound does not directly influence cellular signaling pathways but facilitates the synthesis of bioactive peptides that may have downstream effects on cellular processes such as:

- Signal Transduction : Peptides synthesized using this compound can modulate signaling pathways relevant to cell proliferation and survival.

- Metabolic Pathways : While this compound itself does not alter metabolic flux, its derivatives can interact with metabolic enzymes, potentially influencing metabolic pathways indirectly.

Summary of Research Findings

| Study | Findings | IC50 |

|---|---|---|

| Study on Compound 8b | Potent antiproliferative effects against BC cells | 2.32 μM (MDA-MB-231) |

| Structure-activity relationship studies | Variability in activity among Boc-protected derivatives | Ranges from 1.62 μM to >10 μM |

Propriétés

IUPAC Name |

5-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJIXFKVVPTMPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363956 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253677-29-1 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.